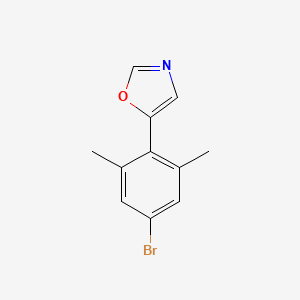

5-(4-bromo-2,6-dimethylphenyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromo-2,6-dimethylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7-3-9(12)4-8(2)11(7)10-5-13-6-14-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUUPDUSFIIHKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CN=CO2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 4 Bromo 2,6 Dimethylphenyl Oxazole

Development of Novel Synthetic Pathways to the Oxazole (B20620) Core

The construction of the oxazole ring is a cornerstone of synthetic organic chemistry, with numerous methods developed over the years. These range from classical condensation reactions to modern transition-metal-catalyzed processes.

Palladium-Catalyzed Cyclization and Cross-Coupling Approaches

Palladium catalysis has revolutionized the formation of C-C and C-N bonds, and its application in heterocycle synthesis is extensive. For the synthesis of 5-aryloxazoles, palladium-catalyzed reactions offer a powerful and versatile approach. One such strategy involves the coupling of N-propargylamides with aryl halides, followed by an in situ cyclization. organic-chemistry.org This method would entail the reaction of an appropriate N-propargylamide with a 4-bromo-2,6-dimethylphenyl halide.

Another advanced palladium-catalyzed method is the tandem oxidative cyclization of enamides with aryl iodides. rsc.org This approach allows for the convenient synthesis of 2,4,5-trisubstituted oxazoles with two different aryl groups. A highly efficient one-step synthesis of oxazole derivatives from simple amides and ketones has also been developed via a Pd(II)-catalyzed sp² C-H activation pathway, proceeding through sequential C-N and C-O bond formation. acs.org Furthermore, palladium-catalyzed decarboxylative addition and cyclization of aromatic carboxylic acids with functionalized aliphatic nitriles provides a single-step assembly of multisubstituted oxazoles. nih.gov

The general catalytic cycle for many palladium cross-coupling reactions, such as the Suzuki coupling which could be used to functionalize the bromo-substituent, involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.comyoutube.com Microwave assistance has been shown to accelerate these reactions significantly. mdpi.com

| Method | Key Reagents | Catalyst System | General Applicability |

| N-Propargylamide Cyclization | N-propargylamides, Aryl halides | Pd₂(dba)₃, Tri(2-furyl)phosphine, NaOtBu | Synthesis of 2,5-disubstituted oxazoles. organic-chemistry.org |

| Tandem Oxidative Cyclization | Enamides, Aryl iodides | PdCl₂, Ag₂O | Synthesis of 2,4,5-trisubstituted oxazoles. rsc.org |

| C-H Activation/Cyclization | Amides, Ketones | Pd(II) catalyst | One-step synthesis of oxazole derivatives. acs.org |

| Decarboxylative Cyclization | Aromatic carboxylic acids, Aliphatic nitriles | Palladium catalyst | Single-step synthesis of multisubstituted oxazoles. nih.gov |

Copper-Mediated Multicomponent Reactions

Copper catalysis provides a cost-effective and efficient alternative to palladium for the synthesis of oxazoles. A notable copper-mediated process is the synthesis of 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids, facilitated by Cu(NO₃)₂·3H₂O and iodine. organic-chemistry.org This reaction proceeds through a sequence involving the generation of α-iodo acetophenones, Kornblum oxidation to phenylglyoxals, condensation to imines, and a final decarboxylation/annulation/oxidation cascade. organic-chemistry.org

Additionally, a novel palladium-catalyzed/copper-mediated oxidative cyclization has been developed for the regioselective synthesis of trisubstituted oxazoles. nih.gov This process is thought to proceed through a cascade of C-N and C-O bond formations, with water serving as the source of the oxygen atom. nih.gov

| Method | Key Reagents | Catalyst/Mediator | Key Features |

| Arylacetylene/Amino Acid Coupling | Arylacetylenes, α-Amino acids | Cu(NO₃)₂·3H₂O, I₂ | Utilizes readily available starting materials. organic-chemistry.org |

| Pd/Cu Oxidative Cyclization | Not specified | Palladium catalyst, Copper mediator | Regioselective, cascade reaction forming C-N and C-O bonds. nih.gov |

Metal-Free Cycloaddition Strategies

The development of metal-free synthetic methods is a significant goal in green chemistry. For oxazole synthesis, a formal [2+2+1] cycloaddition has been reported, which is mediated by a catalytically generated hypervalent iodine(III) species. tcichemicals.com This reaction efficiently cyclizes an alkyne and a nitrile to afford di- or trisubstituted oxazoles with high yield and complete regioselectivity. tcichemicals.com The hypervalent iodine species is formed in situ from a catalytic amount of iodobenzene, an oxidant like m-chloroperoxybenzoic acid (mCPBA), and an additive such as bis(trifluoromethanesulfonyl)imide (Tf₂NH). tcichemicals.com

Another metal-free approach involves the tandem oxidative cyclization of enamides mediated by phenyliodine diacetate (PIDA), which proceeds through an intramolecular C-O bond formation. organic-chemistry.org Furthermore, a one-pot, transition-metal-free process using t-BuOOH/I₂ enables the domino oxidative cyclization of readily available starting materials under mild conditions. organic-chemistry.org

| Method | Key Reagents | Mediator/Catalyst | Key Features |

| [2+2+1] Cycloaddition | Alkynes, Nitriles | Catalytic Iodobenzene, mCPBA, Tf₂NH | Metal-free, highly regioselective. tcichemicals.com |

| PIDA-mediated Cyclization | Enamides | Phenyliodine diacetate (PIDA) | Metal-free, intramolecular C-O bond formation. organic-chemistry.org |

| t-BuOOH/I₂ Oxidative Cyclization | Various | tert-Butyl hydroperoxide, Iodine | Metal-free, one-pot, mild conditions. organic-chemistry.org |

Van Leusen Oxazole Synthesis and Derivatives

The Van Leusen oxazole synthesis is a classic and highly effective method for preparing 5-substituted oxazoles. ijpsonline.com The reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate. organic-chemistry.orgnih.gov For the synthesis of 5-(4-bromo-2,6-dimethylphenyl)oxazole, this would involve the reaction of 4-bromo-2,6-dimethylbenzaldehyde (B1278818) with TosMIC. The reaction proceeds via the initial deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, cyclization to an oxazoline (B21484) intermediate, and subsequent elimination of the tosyl group to form the aromatic oxazole ring. organic-chemistry.orgwikipedia.org This method is particularly valuable due to its operational simplicity and the commercial availability of TosMIC. nih.gov The reaction has been adapted for one-pot syntheses of 4,5-disubstituted oxazoles in ionic liquids. organic-chemistry.org

| Reactants | Base | Solvent | Product |

| 4-bromo-2,6-dimethylbenzaldehyde, Tosylmethyl isocyanide (TosMIC) | K₂CO₃ | Methanol (B129727) | 5-(4-bromo-2,6-dimethylphenyl)oxazole |

Robinson-Gabriel Synthesis and Related Cyclodehydration

The Robinson-Gabriel synthesis is a fundamental method for constructing the oxazole ring, involving the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com This reaction typically requires a dehydrating agent such as sulfuric acid, phosphorus pentoxide, or phosphoryl chloride. wikipedia.orgacs.org To synthesize 5-(4-bromo-2,6-dimethylphenyl)oxazole via this route, a suitable precursor would be N-(1-(4-bromo-2,6-dimethylphenyl)-2-oxopropyl)formamide. The 2-acylamino-ketone starting materials can often be prepared using the Dakin-West reaction. wikipedia.org

Modifications to the classical Robinson-Gabriel synthesis have been developed to employ milder conditions. For example, triphenylphosphine (B44618) and iodine in the presence of triethylamine (B128534) can effect the cyclodehydration. wikipedia.org Another approach utilizes trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. wikipedia.org A one-pot Friedel-Crafts/Robinson-Gabriel synthesis has also been reported. wikipedia.org

| Precursor | Dehydrating Agent | Key Features |

| 2-Acylamino-ketone | H₂SO₄, POCl₃, P₂O₅ | Classical, often harsh conditions. wikipedia.orgacs.org |

| 2-Acylamino-ketone | PPh₃, I₂, Et₃N | Milder conditions. wikipedia.org |

| 2-Acylamino-ketone | Trifluoroacetic anhydride | Alternative mild dehydrating agent. wikipedia.org |

Functionalization of the 4-bromo-2,6-dimethylphenyl Moiety

The bromine atom on the phenyl ring of 5-(4-bromo-2,6-dimethylphenyl)oxazole serves as a versatile handle for further chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents, enabling the creation of a library of derivatives for structure-activity relationship studies.

Common cross-coupling reactions that can be employed include the Suzuki-Miyaura coupling (with boronic acids or esters), the Sonogashira coupling (with terminal alkynes), and the Heck coupling (with alkenes). beilstein-journals.orgnih.gov The Suzuki-Miyaura coupling is particularly favored in medicinal chemistry due to its mild reaction conditions and tolerance of a broad range of functional groups. mdpi.comthieme.de For instance, coupling of 5-(4-bromo-2,6-dimethylphenyl)oxazole with an arylboronic acid in the presence of a palladium catalyst and a base would yield the corresponding 5-(4'-aryl-2,6-dimethylbiphenyl-4-yl)oxazole.

The success of these coupling reactions can sometimes be influenced by the steric hindrance around the bromine atom due to the two ortho-methyl groups. Optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, may be necessary to achieve high yields.

| Reaction | Coupling Partner | Typical Catalyst | Product Type |

| Suzuki-Miyaura Coupling | Aryl- or Vinylboronic acids/esters | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | Biaryls, Arylalkenes |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Arylalkynes |

| Heck Coupling | Alkenes | Pd(OAc)₂ | Arylalkenes |

Regioselective Bromination and Demetallation

The synthesis of the essential precursor, 4-bromo-2,6-dimethylbenzaldehyde, hinges on the regioselective introduction of a bromine atom onto the 2,6-dimethylphenyl scaffold.

Regioselective Bromination: Direct bromination of 2,6-dimethylphenol (B121312) using an electrophilic bromine source in a solvent like dichloromethane (B109758) can yield 4-bromo-2,6-dimethylphenol. orgsyn.org The ortho-methyl groups sterically hinder the positions adjacent to the hydroxyl group, and the activating nature of the hydroxyl group directs the incoming electrophile (bromine) to the para position. The resulting phenol (B47542) can then be converted to the required aldehyde through various formylation reactions.

Demetallation/Halogenation: An alternative strategy for achieving high regioselectivity involves a demetallation-halogenation sequence. This approach often starts with a protected 2,6-dimethylphenyl derivative. A common method is the directed ortho-metalation, but for para-substitution, one would typically start with a pre-functionalized ring. A more direct approach for similar structures is regiocontrolled lithiation followed by reaction with an electrophilic bromine source. researchgate.net While often used to functionalize the oxazole ring itself, this principle can be applied to the synthesis of precursors. For instance, lithiation of a suitably protected aryl compound followed by quenching with N-bromosuccinimide (NBS) or bromine (Br₂) can precisely install the bromine atom. The choice of solvent is critical in such reactions; polar aprotic solvents like dimethylformamide (DMF) can influence the regioselectivity by stabilizing intermediates. orgsyn.org

Derivatization via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom on the phenyl ring of 5-(4-bromo-2,6-dimethylphenyl)oxazole serves as a versatile handle for post-synthesis modification, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly prominent for its functional group tolerance and mild reaction conditions. nih.gov This reaction enables the coupling of the aryl bromide with a wide range of organoboron compounds, such as boronic acids or their esters, to form new carbon-carbon bonds.

This capability allows for the creation of a diverse library of derivatives from a single brominated precursor, which is a cornerstone of modern drug discovery and materials science. The general reaction involves a palladium catalyst, a base, and a suitable solvent system. The choice of these components can be tailored to the specific coupling partners. beilstein-journals.org

Table 1: Exemplary Suzuki-Miyaura Derivatizations of 5-(4-bromo-2,6-dimethylphenyl)oxazole

| Boronic Acid Partner | Potential Product | Key Application Area |

|---|---|---|

| Phenylboronic acid | 5-(2,6-dimethyl-[1,1'-biphenyl]-4-yl)oxazole | Liquid crystals, Organic electronics |

| Thiophene-2-boronic acid | 5-(2,6-dimethyl-4-(thiophen-2-yl)phenyl)oxazole | Conductive polymers, Organic photovoltaics |

| Pyridine-3-boronic acid | 5-(4-(pyridin-3-yl)-2,6-dimethylphenyl)oxazole | Medicinal chemistry, Ligand design |

| 4-Methoxyphenylboronic acid | 5-(4'-methoxy-2,6-dimethyl-[1,1'-biphenyl]-4-yl)oxazole | Biologically active compound synthesis |

Optimization of Reaction Conditions and Yield Enhancement for 5-(4-bromo-2,6-dimethylphenyl)oxazole Synthesis

Maximizing the efficiency and yield of the synthesis requires careful optimization of various reaction parameters.

Solvent Effects and Catalytic Loading

Solvent Selection: The choice of solvent can significantly impact reaction outcomes. In the van Leusen synthesis of the oxazole ring, methanol is commonly used with a base like potassium carbonate (K₂CO₃). semanticscholar.org For more challenging substrates, polar aprotic solvents such as DMF can be employed to improve solubility and reaction rates. rsc.org In Suzuki-Miyaura couplings, solvent systems often consist of an organic solvent like dioxane, toluene, or DMF mixed with an aqueous base solution. nih.gov Acetonitrile has been reported as a "greener" and effective alternative to solvents like benzene (B151609) or dichloromethane in similar oxidative coupling reactions. scielo.br

Catalytic Loading: In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, minimizing the amount of the expensive metal catalyst is crucial for both cost and environmental reasons. Optimization studies aim to find the lowest possible catalyst loading (often expressed in mol%) that still provides a high yield in a reasonable timeframe. For Suzuki-Miyaura reactions on heteroaryl halides, catalyst loadings can range from 1 to 6 mol%. nih.govnih.gov The efficiency of the catalyst is highly dependent on the choice of ligands, which stabilize the palladium center and facilitate the catalytic cycle.

Table 2: Optimization Parameters for Suzuki-Miyaura Coupling

| Parameter | Common Reagents/Conditions | Rationale |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Choice affects catalytic activity and stability. |

| Ligand | dppf, SPhos, XPhos | Tunes reactivity and stabilizes the Pd center. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane/H₂O, Toluene, DMF | Affects solubility, temperature, and reaction kinetics. nih.govscielo.br |

Temperature and Pressure Gradient Studies (e.g., Microwave-Assisted)

Temperature Control: Reaction temperature is a critical parameter. While many syntheses are performed at reflux temperatures under conventional heating scielo.br, certain reactions benefit from precise temperature control to minimize side product formation.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool for accelerating organic reactions. organic-chemistry.org Compared to conventional heating, microwave-assisted synthesis can dramatically reduce reaction times—from hours to minutes—and often leads to higher yields and product purity. nih.govnih.gov This technique is applicable to both the formation of the oxazole ring and its subsequent derivatization. semanticscholar.orgijpsonline.com The rapid, uniform heating provided by microwaves can overcome activation energy barriers more efficiently and can be particularly advantageous for reactions that are sluggish under thermal conditions.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours (e.g., 2-24 h) | Minutes (e.g., 3-30 min) nih.gov |

| Energy Efficiency | Lower (heats entire vessel) | Higher (heats solvent/reagents directly) nih.gov |

| Yield | Often moderate to good | Often good to excellent organic-chemistry.orgnih.gov |

| Side Reactions | More prevalent due to prolonged heating | Often reduced due to short reaction times |

Green Chemistry Principles in 5-(4-bromo-2,6-dimethylphenyl)oxazole Synthesis

Incorporating green chemistry principles into the synthesis of 5-(4-bromo-2,6-dimethylphenyl)oxazole is essential for sustainable chemical manufacturing. Key strategies include:

Atom Economy: Utilizing one-pot syntheses, where multiple reaction steps are performed in the same vessel without isolating intermediates, can significantly improve atom economy and reduce waste. nih.govijpsonline.com The van Leusen reaction itself is a good example of a convergent synthesis that builds complexity efficiently.

Use of Safer Solvents: Replacing hazardous solvents like benzene and chlorinated hydrocarbons with greener alternatives such as acetonitrile, ethanol, or water, where possible, reduces environmental impact and improves operational safety. scielo.br

Catalysis: Employing catalytic reagents, such as the palladium catalysts in cross-coupling reactions, is preferable to stoichiometric reagents. thieme-connect.de Efforts are continually made to use lower catalyst loadings and to develop more robust catalysts that can be recycled and reused.

By integrating these principles, the synthesis of 5-(4-bromo-2,6-dimethylphenyl)oxazole and its derivatives can be made more efficient, cost-effective, and environmentally benign.

Mechanistic Investigations of 5 4 Bromo 2,6 Dimethylphenyl Oxazole Reactivity

Elucidation of Reaction Pathways for Functional Group Interconversions

Functional group interconversions are fundamental transformations in organic synthesis, allowing for the modification of a molecule's structure and properties. For 5-(4-bromo-2,6-dimethylphenyl)oxazole, key reactive sites for such transformations are the bromophenyl ring and the oxazole (B20620) moiety itself.

Nucleophilic Aromatic Substitution on the Bromophenyl Ring

The bromine atom on the phenyl ring represents a key site for nucleophilic aromatic substitution (SNA r) reactions. Such reactions are pivotal for introducing a variety of functional groups, thereby enabling the synthesis of diverse derivatives. The general mechanism for SNA r on an aryl halide typically proceeds via a two-step addition-elimination sequence involving a Meisenheimer complex, particularly when the aromatic ring is activated by electron-withdrawing groups. However, recent studies on other heterocyclic systems have also provided evidence for concerted SNA r mechanisms, where bond formation and bond-breaking occur in a single transition state. researchgate.net The specific pathway for 5-(4-bromo-2,6-dimethylphenyl)oxazole would depend on the nature of the nucleophile and the reaction conditions.

Common nucleophiles for such transformations include amines, alkoxides, and thiolates, which can be employed in transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. rsc.orgresearchgate.net The presence of the two methyl groups ortho to the bromine atom may sterically hinder the approach of the nucleophile, potentially requiring more forcing reaction conditions or specialized catalyst systems to achieve efficient substitution.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product | Reaction Type |

|---|---|---|

| R-NH₂ | 5-(4-amino-2,6-dimethylphenyl)oxazole derivative | Buchwald-Hartwig Amination |

| R-OH | 5-(4-hydroxy-2,6-dimethylphenyl)oxazole derivative | Buchwald-Hartwig Etherification |

| R-SH | 5-(4-thio-2,6-dimethylphenyl)oxazole derivative | Buchwald-Hartwig Thioetherification |

Electrophilic Attack on the Oxazole Nitrogen and Carbon Atoms

Standard electrophilic aromatic substitution conditions, such as the use of nitric acid in sulfuric acid for nitration or bromine in the presence of a Lewis acid for bromination, would need to be carefully controlled to favor substitution on the oxazole ring over potential reactions on the electron-rich dimethylphenyl ring. scite.airesearchgate.netmasterorganicchemistry.comlibretexts.orgyoutube.comrsc.org

Catalytic Transformations Involving the Oxazole Moiety

The oxazole nucleus can participate in various catalytic transformations, either by acting as a ligand for a transition metal or as a substrate for C-H activation processes.

Ligand Properties of 5-(4-bromo-2,6-dimethylphenyl)oxazole in Transition Metal Catalysis

Oxazole derivatives can act as N-donor ligands in transition metal catalysis, coordinating to the metal center through the nitrogen atom. nih.gov The steric and electronic properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. The 2,6-dimethylphenyl substituent in 5-(4-bromo-2,6-dimethylphenyl)oxazole would introduce significant steric bulk around the coordinating nitrogen atom. This steric hindrance could be advantageous in certain catalytic applications by promoting reductive elimination or influencing the regioselectivity of a reaction.

This compound could potentially be employed as a ligand in cross-coupling reactions such as the Suzuki-Miyaura nih.govnih.gov or Heck reactions. rsc.orgacs.org The performance of a catalyst system utilizing this ligand would need to be evaluated and compared with existing catalysts.

Role as a Precursor in C-H Activation Processes

Direct C-H activation is a powerful tool for the functionalization of organic molecules, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. mdpi.com The oxazole ring itself can direct C-H activation at an adjacent position. For 5-(4-bromo-2,6-dimethylphenyl)oxazole, the C-H bonds on the dimethylphenyl ring, particularly the ortho-methyl groups, could be potential sites for directed C-H activation.

Transition metal catalysts, such as those based on palladium or rhodium, are commonly used for such transformations. The oxazole nitrogen could act as a directing group, coordinating to the metal center and bringing it into proximity with a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization.

Intramolecular Rearrangements and Cycloadditions

Oxazoles can undergo a variety of intramolecular rearrangements and participate in cycloaddition reactions, leading to the formation of new ring systems.

Photochemical or thermal conditions can induce rearrangements in oxazole-containing molecules. scite.aichemrxiv.org For instance, photochemical isomerization of isoxazoles can lead to oxazoles, suggesting the potential for related rearrangements in the oxazole series under specific energetic inputs. chemrxiv.org

The oxazole ring can also function as a diene in Diels-Alder reactions, reacting with dienophiles to form bicyclic adducts. nih.govchemrxiv.orgwikipedia.orgyoutube.comnih.govyoutube.commdpi.com These adducts can then undergo further transformations, such as retro-Diels-Alder reactions, to yield substituted pyridines or furans. The reactivity of 5-(4-bromo-2,6-dimethylphenyl)oxazole as a diene would be influenced by the electronic nature of the dienophile and the steric hindrance posed by the bulky substituent at the C5 position.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 5-(4-bromo-2,6-dimethylphenyl)oxazole |

| 5-(4-amino-2,6-dimethylphenyl)oxazole |

| 5-(4-hydroxy-2,6-dimethylphenyl)oxazole |

| 5-(4-thio-2,6-dimethylphenyl)oxazole |

| 5-(4-aryl/vinyl-2,6-dimethylphenyl)oxazole |

| Meisenheimer complex |

| Nitric acid |

| Sulfuric acid |

Kinetic and Thermodynamic Aspects of 5-(4-bromo-2,6-dimethylphenyl)oxazole Reactions

Detailed experimental kinetic and thermodynamic data for reactions involving 5-(4-bromo-2,6-dimethylphenyl)oxazole are not readily found in published literature. However, a qualitative understanding of the kinetic and thermodynamic aspects of its most probable reaction, the Suzuki-Miyaura cross-coupling, can be inferred from studies on sterically hindered aryl bromides.

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds and generally proceeds through a catalytic cycle involving a palladium catalyst. The key steps of this cycle are oxidative addition, transmetalation, and reductive elimination. Each of these steps has its own kinetic and thermodynamic profile, which can be significantly influenced by the structure of the substrates.

Oxidative Addition: This is often the rate-determining step in the catalytic cycle. In the case of 5-(4-bromo-2,6-dimethylphenyl)oxazole, the palladium(0) catalyst inserts into the carbon-bromine bond. The rate of this step is influenced by the electron density at the carbon atom and the steric hindrance around the reaction center. The electron-withdrawing nature of the oxazole ring may facilitate this step, but the bulky methyl groups are expected to slow it down considerably.

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. The rate of transmetalation is dependent on the nature of the base, the solvent, and the specific organoboron species involved. For a sterically hindered substrate, the approach of the boronate complex to the palladium center can be slow.

Reductive Elimination: This is the final step where the new carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated. This step is typically fast and irreversible.

The following interactive data table summarizes the expected qualitative effects of various parameters on the kinetics of a Suzuki-Miyaura reaction with a sterically hindered substrate such as 5-(4-bromo-2,6-dimethylphenyl)oxazole.

| Parameter | Effect on Reaction Rate (Kinetics) | Thermodynamic Consideration |

| Temperature | Increasing temperature generally increases the reaction rate by providing more energy to overcome the activation energy barrier, especially for the oxidative addition step with a hindered substrate. | Thermodynamics are generally less affected by temperature changes in this reaction, but higher temperatures can sometimes lead to side reactions and decomposition. |

| Catalyst/Ligand | The choice of palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the oxidative addition and reductive elimination steps for sterically hindered substrates. | The ligand can influence the stability of the palladium intermediates, which has thermodynamic implications for the catalytic cycle. |

| Base | A suitable base is necessary to activate the organoboron reagent. The strength and nature of the base can significantly affect the rate of transmetalation. | The choice of base can influence the overall reaction equilibrium. |

| Solvent | The solvent can affect the solubility of the reagents and the stability of the catalytic species, thereby influencing the reaction rate. Aprotic polar solvents are often used. | The solvent can solvate the intermediates and transition states, which can have a minor effect on the overall thermodynamics. |

| Steric Hindrance | The ortho-dimethyl substitution on the phenyl ring significantly decreases the reaction rate due to steric hindrance, particularly affecting the oxidative addition and transmetalation steps. | Steric hindrance does not significantly alter the overall favorable thermodynamics of C-C bond formation but makes the reaction kinetically more challenging. |

Advanced Spectroscopic and Structural Analysis of 5 4 Bromo 2,6 Dimethylphenyl Oxazole

High-Resolution NMR Spectroscopy for Conformation and Tautomerism

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures in solution. For 5-(4-bromo-2,6-dimethylphenyl)oxazole, NMR techniques confirm the connectivity of atoms and provide information on the compound's conformational behavior, particularly the restricted rotation around the C-C bond linking the phenyl and oxazole (B20620) rings.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguous structural assignment. sdsu.edu Techniques such as COSY, HMQC (or HSQC), and HMBC establish correlations between nuclei, allowing for a complete mapping of the molecular framework. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 5-(4-bromo-2,6-dimethylphenyl)oxazole, COSY would show correlations between the two protons on the oxazole ring (H-2 and H-4) and would confirm the isolated nature of the two singlets corresponding to the aromatic protons on the dimethylphenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. researchgate.net It allows for the definitive assignment of each carbon signal by linking it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-4 bonds), which is crucial for connecting different fragments of the molecule. researchgate.net For instance, HMBC would show correlations from the methyl protons to the ortho- (C2'/C6'), meta- (C3'/C5'), and ipso- (C1') carbons of the phenyl ring. Crucially, it would also show a correlation between the oxazole H-4 proton and the C1' carbon of the phenyl ring, confirming the connectivity between the two ring systems.

Based on the analysis of related structures, a hypothetical set of NMR assignments for 5-(4-bromo-2,6-dimethylphenyl)oxazole is presented below.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(4-bromo-2,6-dimethylphenyl)oxazole

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Key HMBC Correlations |

| 2-H (Oxazole) | ~7.9-8.1 | ~151.0 | Correlates with C-4, C-5 |

| 4-H (Oxazole) | ~7.1-7.3 | ~125.0 | Correlates with C-2, C-5, C-1' |

| 5-C (Oxazole) | - | ~150.0 | Correlates with H-4, H-3'/H-5' |

| 3'/5'-H (Phenyl) | ~7.3-7.5 (singlet) | ~129.0 | Correlates with C-1', C-4', Methyl C |

| 1'-C (Phenyl) | - | ~130.0 | Correlates with H-4, H-3'/H-5' |

| 2'/6'-C (Phenyl) | - | ~138.0 | Correlates with H-3'/H-5', Methyl H |

| 4'-C (Phenyl) | - | ~122.0 | Correlates with H-3'/H-5' |

| 2'/6'-CH₃ | ~2.1-2.3 (singlet) | ~20.0 | Correlates with C-1', C-2'/C-6', C-3'/C-5' |

The presence of two methyl groups at the ortho positions (2' and 6') of the phenyl ring introduces significant steric hindrance. This hinders the free rotation around the C5-C1' single bond, a phenomenon known as atropisomerism. semanticscholar.org If this rotational barrier is sufficiently high, the molecule may exist as a mixture of slowly interconverting rotamers on the NMR timescale, potentially leading to the observation of distinct signals for the two methyl groups or the aromatic protons at low temperatures. nih.gov

Variable-temperature (VT) NMR spectroscopy is the primary technique used to study such dynamic processes. nih.gov By recording ¹H NMR spectra over a range of temperatures, one can observe the broadening and eventual coalescence of the initially separate signals into a single, time-averaged peak as the temperature increases. researchgate.net The temperature at which the two signals merge (the coalescence temperature, Tc) can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing a quantitative measure of the conformational stability. nih.gov For sterically hindered biaryls, these barriers can be significant. researchgate.net

X-ray Crystallography of 5-(4-bromo-2,6-dimethylphenyl)oxazole and its Derivatives

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for 5-(4-bromo-2,6-dimethylphenyl)oxazole itself is not publicly available, analysis of closely related compounds, such as ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, provides valuable insights into the expected structural features. vensel.org

A key structural parameter for 5-(4-bromo-2,6-dimethylphenyl)oxazole would be the dihedral angle between the planes of the phenyl and oxazole rings. Due to the steric clash of the ortho-methyl groups with the oxazole ring, this angle is expected to be significantly twisted from coplanarity. This twisting minimizes steric repulsion and is a common feature in ortho-substituted biaryl systems. X-ray diffraction would precisely measure this angle, as well as the bond lengths and angles of the entire molecule, confirming the connectivity established by NMR.

Interactive Table 2: Representative Crystal Data for a Related Bromo-Oxazole Derivative (ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate) vensel.org

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂BrNO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| β (°) | 100.066(11) |

| Volume (ų) | 2616.1(6) |

| Z | 8 |

The solid-state packing of molecules is governed by a network of non-covalent interactions. In 5-(4-bromo-2,6-dimethylphenyl)oxazole, the bromine atom is a key player in directing the supramolecular assembly through halogen bonding. nih.gov A halogen bond (X-bond) is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the nitrogen or oxygen atom of the oxazole ring on an adjacent molecule. acs.org The strength of this interaction increases with the polarizability of the halogen, making bromine a good halogen bond donor. nih.gov

In addition to halogen bonding, other weak interactions are expected to contribute to the crystal packing:

C–H···π Interactions: The hydrogen atoms of the methyl groups can interact with the electron-rich π-systems of the phenyl or oxazole rings.

π–π Stacking: The aromatic rings may engage in offset π–π stacking interactions, further stabilizing the crystal lattice.

C–H···N/O Hydrogen Bonds: Weak hydrogen bonds between methyl or aromatic C-H groups and the oxazole heteroatoms are also plausible.

Co-crystallization experiments with strong halogen bond acceptors could be used to systematically study and engineer these supramolecular synthons. rsc.org

Interactive Table 3: Potential Supramolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor |

| Halogen Bond | C4'–Br | Oxazole N or O |

| C–H···π Interaction | Methyl C–H | Phenyl or Oxazole Ring |

| π–π Stacking | Phenyl Ring | Oxazole or Phenyl Ring |

| Weak Hydrogen Bond | Aryl/Methyl C–H | Oxazole N or O |

Vibrational Spectroscopy (FT-IR, Raman) for Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrations, making these techniques excellent for confirming the presence of specific bonds and for fingerprinting a compound. nih.gov

For 5-(4-bromo-2,6-dimethylphenyl)oxazole, the spectra would be a composite of the vibrations from the substituted phenyl ring and the oxazole ring.

FT-IR Spectroscopy: Measures the absorption of infrared radiation, with strong signals typically observed for polar bonds like C=O, C-O, and N-H.

Raman Spectroscopy: Measures the inelastic scattering of laser light. It is particularly sensitive to vibrations of non-polar, symmetric bonds, such as C=C and C-C bonds in aromatic rings.

The combination of both techniques provides a comprehensive vibrational profile of the molecule. scispace.comorientjchem.org

Interactive Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 5-(4-bromo-2,6-dimethylphenyl)oxazole

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR / Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium / Strong |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2870 | Medium / Medium |

| Oxazole Ring C=N Stretch | 1660 - 1610 | Medium / Medium |

| Aromatic Ring C=C Stretch | 1600 - 1450 | Medium-Strong / Medium-Strong |

| Oxazole Ring C-O-C Stretch | 1150 - 1020 | Strong / Weak |

| Aromatic C-Br Stretch | 650 - 500 | Medium / Strong |

Analysis of Characteristic Vibrational Modes

The vibrational characteristics of 5-(4-bromo-2,6-dimethylphenyl)oxazole can be meticulously examined using Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. These techniques provide a detailed fingerprint of the molecule by identifying the vibrational frequencies of its constituent functional groups and skeletal framework. The vibrational spectrum is a composite of the modes originating from the 4-bromo-2,6-dimethylphenyl substituent and the oxazole ring.

Oxazole Ring Vibrations: The oxazole ring, as a five-membered aromatic heterocycle, exhibits a set of characteristic vibrational modes. nih.gov The C=N and C=C stretching vibrations within the ring typically appear in the 1680-1480 cm⁻¹ region. The C-O-C stretching vibration of the oxazole moiety is a key identifier, often observed as a strong band in the infrared spectrum around 1250-1200 cm⁻¹. nih.gov Ring breathing vibrations and in-plane and out-of-plane bending modes contribute to the more complex fingerprint region of the spectrum, generally below 1200 cm⁻¹.

4-bromo-2,6-dimethylphenyl Group Vibrations: The substituted phenyl ring introduces several distinct vibrational signatures.

Aromatic C-H Stretching: The aromatic C-H stretching vibrations are expected to occur above 3000 cm⁻¹.

Methyl Group Vibrations: The two methyl (CH₃) groups will show symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range. Their corresponding bending (scissoring, rocking) modes appear around 1450 cm⁻¹ and 1375 cm⁻¹.

Aromatic C-C Stretching: The skeletal C-C stretching vibrations within the benzene (B151609) ring are typically observed in the 1600-1400 cm⁻¹ region, sometimes overlapping with the oxazole ring vibrations.

C-Br Stretching: The C-Br stretching vibration is a prominent feature, characteristically found in the lower frequency region of the spectrum, typically between 650 cm⁻¹ and 500 cm⁻¹.

The table below summarizes the expected characteristic vibrational modes for 5-(4-bromo-2,6-dimethylphenyl)oxazole based on analyses of related compounds. nih.govrasayanjournal.co.in

Interactive Data Table: Predicted Vibrational Modes for 5-(4-bromo-2,6-dimethylphenyl)oxazole

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |

| > 3000 | Aromatic C-H Stretching | Phenyl Ring |

| 2950-2850 | Asymmetric & Symmetric CH₃ Stretching | Methyl Groups |

| 1680-1480 | C=N and C=C Stretching | Oxazole Ring |

| 1600-1400 | Aromatic C-C Skeletal Stretching | Phenyl Ring |

| ~1450, ~1375 | CH₃ Bending | Methyl Groups |

| 1250-1200 | C-O-C Asymmetric Stretching | Oxazole Ring |

| < 1200 | Ring Breathing, In-plane & Out-of-plane Bending | Oxazole & Phenyl Rings |

| 650-500 | C-Br Stretching | Bromo-substituent |

Correlation with Computational Data

To achieve a more precise and comprehensive assignment of the observed vibrational modes, experimental FT-IR and FT-Raman data are correlated with theoretical calculations. Density Functional Theory (DFT) has proven to be a powerful tool for predicting the vibrational frequencies and geometric parameters of complex organic molecules, including oxazole derivatives. irjweb.comirjweb.comresearchgate.net Methods such as B3LYP, often paired with a basis set like 6-311++G(d,p), are commonly used to optimize the molecular geometry and calculate the harmonic vibrational frequencies in the ground state. nih.govirjweb.com

The theoretical calculations provide a complete set of vibrational modes, which can be visualized to understand the nature of the atomic motions. A Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of individual bond stretches, bends, and torsions to each normal mode, leading to unambiguous assignments. nih.gov

While raw calculated frequencies are often slightly higher than experimental values due to the harmonic approximation, they can be brought into excellent agreement by applying a scaling factor. The strong correlation between the scaled theoretical wavenumbers and the experimental spectral data validates both the accuracy of the quantum chemical model and the assignment of the observed bands. rasayanjournal.co.in

Interactive Data Table: Hypothetical Correlation of Experimental vs. Scaled DFT Data

| Experimental Wavenumber (cm⁻¹) | Scaled DFT Wavenumber (cm⁻¹) | Assignment (from PED) |

| 3085 | 3088 | Aromatic C-H stretch |

| 2945 | 2948 | Asymmetric CH₃ stretch |

| 1590 | 1595 | Phenyl C-C stretch |

| 1540 | 1545 | Oxazole C=N stretch |

| 1380 | 1382 | Symmetric CH₃ bend |

| 1245 | 1248 | Oxazole C-O-C stretch |

| 580 | 585 | C-Br stretch |

Circular Dichroism Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for the structural analysis of chiral molecules. While 5-(4-bromo-2,6-dimethylphenyl)oxazole itself is achiral, the introduction of a chiral center, for instance through a stereogenic substituent on the oxazole or phenyl ring, would yield enantiomeric forms that are distinguishable by CD spectroscopy.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, a plot of this differential absorption versus wavelength, provides critical information about the three-dimensional structure of the molecule. Specifically, it can be used to:

Determine Absolute Configuration: By comparing the experimental CD spectrum with that predicted by time-dependent DFT (TD-DFT) calculations for a known configuration (R or S), the absolute stereochemistry of the synthesized molecule can be unequivocally assigned.

Analyze Conformation: The sign and intensity of the CD signals (known as Cotton effects) are highly sensitive to the spatial arrangement of chromophores within the molecule. Therefore, CD spectroscopy can be used to study conformational equilibria and identify the preferred solution-state conformation of flexible chiral derivatives.

Monitor Stereoselective Reactions: It can be employed to assess the enantiomeric excess or to follow the kinetics of a stereoselective reaction involving chiral derivatives of the title compound.

For a hypothetical chiral derivative of 5-(4-bromo-2,6-dimethylphenyl)oxazole, the electronic transitions associated with the phenyl and oxazole chromophores would give rise to a characteristic CD spectrum, allowing for a deep understanding of its stereochemical features.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For 5-(4-bromo-2,6-dimethylphenyl)oxazole, electron impact (EI) ionization would produce a molecular ion (M⁺˙) and a series of fragment ions that reveal the molecule's connectivity.

The most distinctive feature in the mass spectrum would be the isotopic signature of the bromine atom. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance ratio. libretexts.orgopenstax.org This results in the molecular ion appearing as a pair of peaks of nearly equal intensity, [M]⁺˙ and [M+2]⁺˙, separated by two mass units, which is a clear indicator of a monobrominated compound. openstax.org

The fragmentation pathways can be predicted based on the stability of the resulting ions and neutral losses:

Loss of a Methyl Radical: Cleavage of a methyl group from the dimethylphenyl moiety would result in a fragment ion at [M-15]⁺.

Cleavage of the Oxazole Ring: The oxazole ring can undergo characteristic fragmentation. A primary fragmentation pathway for oxazoles involves the loss of CO (28 u) followed by the loss of HCN (27 u) or vice versa. clockss.org Another possibility is the cleavage to form the bromodimethylphenyl cation or an oxazole-derived radical.

Loss of Bromine: Cleavage of the C-Br bond would lead to a fragment at [M-79/81]⁺. However, the loss of a bromine radical from an aromatic ring is often less favorable than other pathways.

Formation of Tropylium-like Ions: Rearrangements involving the phenyl ring can lead to the formation of stable aromatic cations.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of 5-(4-bromo-2,6-dimethylphenyl)oxazole (C₁₁H₁₀BrNO)

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Neutral Loss |

| 267 | 269 | [C₁₁H₁₀BrNO]⁺˙ (Molecular Ion) | - |

| 252 | 254 | [C₁₀H₇BrNO]⁺ | •CH₃ |

| 183 | 185 | [C₈H₈Br]⁺ | C₃H₂NO |

| 170 | 172 | [C₇H₅Br]⁺˙ | C₄H₅NO |

| 104 | - | [C₈H₈]⁺˙ | Br, C₃H₂NO |

| 91 | - | [C₇H₇]⁺ (Tropylium ion) | Br, C₄H₃NO |

Computational and Theoretical Studies on 5 4 Bromo 2,6 Dimethylphenyl Oxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecules due to its favorable balance of accuracy and computational cost. These calculations are foundational for understanding the structure, reactivity, and spectroscopic properties of 5-(4-bromo-2,6-dimethylphenyl)oxazole.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Gap

The electronic structure of a molecule is described by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For a molecule like 5-(4-bromo-2,6-dimethylphenyl)oxazole, DFT calculations would map the electron density distribution across these frontier orbitals, revealing which parts of the molecule—the oxazole (B20620) ring, the phenyl ring, or the bromine atom—are most involved in electronic transitions and potential reactions. Analysis of HOMO-LUMO energies from DFT calculations on similar aromatic bromine compounds reveals the characteristic π character of the aromatic rings. researchgate.net

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are favorable for nucleophilic attack. For 5-(4-bromo-2,6-dimethylphenyl)oxazole, an MEP analysis would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring, making them potential sites for hydrogen bonding or coordination.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated. Comparing this calculated spectrum with experimental data helps to confirm the molecule's structure and the accuracy of the computational method used. For 5-(4-bromo-2,6-dimethylphenyl)oxazole, these calculations would predict the frequencies of characteristic bond stretches, bends, and torsions, such as the C=N and C-O stretches in the oxazole ring and the C-Br stretch of the phenyl group.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. q-chem.com It involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. q-chem.com For 5-(4-bromo-2,6-dimethylphenyl)oxazole, a key conformational feature is the rotation around the single bond connecting the phenyl and oxazole rings. A PES scan of this dihedral angle would reveal the energy profile of this rotation, identifying the most stable (lowest energy) conformation and the energy barriers between different rotational isomers (rotamers). researchgate.net This is particularly important due to the presence of the two methyl groups adjacent to the linking bond, which can create steric hindrance and influence the preferred orientation of the two rings.

Reaction Pathway Energetics and Transition State Theory

Understanding the energetics of the reaction pathway for the synthesis of 5-(4-bromo-2,6-dimethylphenyl)oxazole is essential for optimizing reaction conditions and improving yields. Computational methods based on quantum mechanics can be used to model the reaction mechanism and calculate the energies of reactants, intermediates, transition states, and products.

A common synthetic route to substituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. pharmaguideline.com Another method is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov

Theoretical studies of these reaction mechanisms involve locating the transition state (TS) for each elementary step. The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. acs.org According to transition state theory, the rate of a reaction is related to the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the reactants and the transition state.

For the synthesis of 5-(4-bromo-2,6-dimethylphenyl)oxazole, computational analysis could be used to:

Identify the most plausible reaction mechanism.

Calculate the activation energies for each step.

Determine the rate-determining step of the reaction.

Investigate the effect of catalysts or different reaction conditions on the reaction energetics.

Table 3: Hypothetical Energetic Profile for a Two-Step Oxazole Synthesis

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials. |

| Transition State 1 (TS1) | +25.0 | Energy barrier for the first step. |

| Intermediate | +5.0 | A stable species formed during the reaction. |

| Transition State 2 (TS2) | +15.0 | Energy barrier for the second step. |

| Products | -10.0 | Final oxazole product. |

This table provides a hypothetical energy profile for an illustrative reaction pathway. The values are not based on actual calculations for the specified compound.

Potential Applications of 5 4 Bromo 2,6 Dimethylphenyl Oxazole in Advanced Materials and Catalysis

Role as a Building Block in Polymer Chemistry

No research data was found regarding the use of 5-(4-bromo-2,6-dimethylphenyl)oxazole as a building block in polymer chemistry.

There are no available studies on the incorporation of 5-(4-bromo-2,6-dimethylphenyl)oxazole into conjugated polymer systems.

Information on the photophysical properties of materials derived from 5-(4-bromo-2,6-dimethylphenyl)oxazole is not available in the current body of scientific literature.

Application in Small Molecule Organic Electronics

No documented applications of 5-(4-bromo-2,6-dimethylphenyl)oxazole in small molecule organic electronics were identified.

There is no research available on the use of 5-(4-bromo-2,6-dimethylphenyl)oxazole as a host material in OLEDs.

No studies were found that describe the use of 5-(4-bromo-2,6-dimethylphenyl)oxazole as a component in organic photovoltaics.

Development as a Ligand in Homogeneous and Heterogeneous Catalysis

There is no available research on the development or application of 5-(4-bromo-2,6-dimethylphenyl)oxazole as a ligand in either homogeneous or heterogeneous catalysis.

Design of Metal-Oxazole Complexes for Asymmetric Catalysis

The oxazole (B20620) motif is a common feature in ligands for transition metal-catalyzed reactions. The nitrogen atom of the oxazole ring can effectively coordinate to a metal center, and by introducing chiral substituents, enantioselective catalysts can be developed. While specific research on asymmetric catalysis utilizing 5-(4-bromo-2,6-dimethylphenyl)oxazole is not extensively documented, the principles of ligand design provide a clear roadmap for its potential applications.

A pertinent example is the use of oxazole-containing ligands in vanadium-catalyzed polymerization reactions. mdpi.com In a study on ethylene-norbornene copolymerization, vanadium complexes with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands were shown to be active catalysts. mdpi.com The substitution pattern on the oxazole and oxazoline (B21484) rings significantly influenced the catalyst's activity and the properties of the resulting polymer. mdpi.com This demonstrates that even subtle modifications to the ligand structure can have a profound impact on the catalytic outcome.

The 2,6-dimethylphenyl group in 5-(4-bromo-2,6-dimethylphenyl)oxazole would introduce significant steric bulk around a coordinated metal center. This steric hindrance can be exploited to create a specific chiral environment, which is a key principle in the design of asymmetric catalysts. Furthermore, the bromine atom offers a reactive handle for further functionalization, allowing for the introduction of chiral auxiliaries or other coordinating groups to create bidentate or tridentate ligands, which often lead to more stable and selective catalysts.

Supported Catalysts Featuring the Oxazole Scaffold

Immobilizing homogeneous catalysts onto solid supports is a critical strategy for improving their recyclability and applicability in industrial processes. The 5-(4-bromo-2,6-dimethylphenyl)oxazole scaffold is well-suited for this purpose. The bromine atom can be readily converted into a variety of functional groups that can be tethered to a solid support, such as silica, polymers, or magnetic nanoparticles.

For instance, the bromine atom could be transformed into an amino, hydroxyl, or carboxylic acid group, which can then be covalently attached to a functionalized support. Alternatively, the bromine can participate in cross-coupling reactions with a pre-functionalized support. While specific examples for this particular oxazole are not reported, the general strategies for immobilizing halogenated organic molecules are well-established and directly applicable.

Use as a Chemical Probe in Mechanistic Organic Chemistry

A chemical probe is a small molecule that is used to study and manipulate biological systems or chemical reactions. nih.gov While there is no direct evidence of 5-(4-bromo-2,6-dimethylphenyl)oxazole being used as a chemical probe, its structural features suggest potential in this area. The bromo- and dimethylphenyl-substituted oxazole core could serve as a unique scaffold for interaction with specific proteins or for probing the mechanism of certain organic reactions.

For example, in the study of bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues, various heterocyclic compounds have been developed as inhibitors and probes. nih.gov The discovery of 3,5-dimethylisoxazole (B1293586) as an acetyllysine mimetic highlights the potential of small heterocyclic molecules in this context. nih.gov The defined structure of 5-(4-bromo-2,6-dimethylphenyl)oxazole, with its potential for specific interactions and a reactive handle for attaching reporter groups (e.g., fluorophores or affinity tags) via the bromine atom, makes it an interesting candidate for the development of novel chemical probes for yet-to-be-identified targets.

Precursor for Advanced Organic Synthesis of Complex Molecules

The most established application of 5-(4-bromo-2,6-dimethylphenyl)oxazole is as a precursor in the synthesis of more complex organic molecules. The bromine atom at the 5-position of the oxazole ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. researchgate.netnih.govnih.govuzh.chsci-hub.se These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The utility of bromooxazoles as building blocks has been demonstrated in the synthesis of a wide array of complex molecules, including natural products and biologically active compounds. mdpi.comnih.govmdpi.comvensel.org For instance, the Suzuki-Miyaura coupling of bromooxazoles with various boronic acids is a common strategy for introducing new aryl or heteroaryl substituents. researchgate.netnih.govuzh.ch

Table 1: Examples of Cross-Coupling Reactions with Bromooxazoles

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Bromooxazole, Arylboronic acid | Pd catalyst (e.g., Pd(dppf)Cl₂) | Aryl-substituted oxazole | researchgate.net, nih.gov |

| Stille | Bromooxazole, Organostannane | Pd catalyst | Variously substituted oxazoles | nih.gov, sci-hub.se |

| C-N Coupling | Iodo-oxazole, N-heterocycle | CuI, Ag-benzoate | N-arylated oxazole | researchgate.net |

The synthesis of almazole D, a naturally occurring oxazole-containing peptide, exemplifies the power of these cross-coupling strategies. researchgate.net The synthesis of various bioactive molecules, including potential kinase inhibitors and compounds with antimicrobial properties, often relies on the functionalization of a core heterocyclic structure, for which 5-(4-bromo-2,6-dimethylphenyl)oxazole could serve as a valuable starting material. nih.gov The van Leusen oxazole synthesis is a widely used method for the initial construction of the 5-substituted oxazole ring system. mdpi.com

Future Directions and Emerging Research Avenues for 5 4 Bromo 2,6 Dimethylphenyl Oxazole

Exploration of Sustainable Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives, including 5-(4-bromo-2,6-dimethylphenyl)oxazole, is moving towards more environmentally benign and efficient methods, in line with the principles of green chemistry. ijpsonline.com The goal is to minimize hazardous substances, reduce energy consumption, and improve reaction yields and purity compared to conventional methods. ijpsonline.com Future research will likely focus on refining and applying these sustainable techniques to the synthesis of this specific compound and its analogues.

Key sustainable approaches applicable to oxazole synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. nih.govnih.gov For instance, microwave-assisted van Leusen synthesis has been successfully used for creating various 5-aryl-1,3-oxazoles. nih.gov

Ultrasound-Mediated Synthesis: Sonication provides mechanical energy to initiate and accelerate reactions, often at lower temperatures and without the need for harsh catalysts. ijpsonline.com

Ionic Liquids: These non-volatile solvents can act as both the reaction medium and catalyst, and can often be recycled and reused multiple times, making the process more sustainable. ijpsonline.comnih.gov One-pot van Leusen synthesis in ionic liquids has proven effective for producing high yields of oxazoles. ijpsonline.com

Electrochemical Synthesis: This method avoids the use of transition metals and toxic oxidants by using electricity to drive reactions, representing a highly sustainable and green approach. rsc.org A direct electrochemical deoxygenative cycloaddition has been developed for oxazole synthesis from carboxylic acids. rsc.org

Mechanochemistry: Techniques like grinding and milling perform chemical reactions in solvent-free or low-solvent conditions, reducing waste and energy usage. nih.govnih.gov

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and uniformly. | Reduced reaction times, increased yields, higher purity. | ijpsonline.comnih.gov |

| Ultrasound-Mediated Synthesis | Employs acoustic cavitation to enhance chemical reactivity. | Milder reaction conditions, improved efficiency, energy conservation. | ijpsonline.comijpsonline.com |

| Ionic Liquids | Uses non-volatile salts that are liquid at low temperatures as solvents. | Recyclable, can enhance reaction rates and selectivity, low vapor pressure. | ijpsonline.comnih.gov |

| Electrochemical Synthesis | Drives reactions using electric current, often avoiding harsh reagents. | Avoids toxic oxidants and transition metals, high atom economy. | rsc.org |

| Mechanochemistry (Grinding) | Induces reactions through mechanical force (milling or grinding). | Solvent-free or low-solvent conditions, high efficiency, reduced waste. | nih.govnih.gov |

Integration into Smart Materials and Responsive Systems

The unique structural and electronic properties of the oxazole ring make it a promising scaffold for the development of advanced materials. tandfonline.comsemanticscholar.org The aromatic nature of the ring system in compounds like 5-(4-bromo-2,6-dimethylphenyl)oxazole allows for π-π stacking and other non-covalent interactions, which are crucial for creating ordered molecular assemblies in functional materials. tandfonline.comsemanticscholar.org

Future research is expected to explore the integration of this compound into:

Organic Light-Emitting Diodes (OLEDs): Oxazole-based compounds can serve as emissive materials in OLEDs, potentially offering improved efficiency and color purity for displays and lighting. numberanalytics.com Linear phenyloxazoles have been synthesized that show high photo- and thermo-stability, making them excellent candidates for luminescent dyes in organic photonics. nih.gov

Photovoltaic Devices: In solar cells, oxazole derivatives could function as sensitizers or electron donors, contributing to higher energy conversion efficiency and greater stability. numberanalytics.com

Sensors and Probes: The oxazole core can be functionalized to interact selectively with specific ions or molecules. This could lead to the development of chemosensors for environmental monitoring or diagnostic tools.

| Application Area | Function of Oxazole Derivative | Potential Benefits | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Emissive layer material or host material. | High luminescence, photostability, thermal stability, color purity. | nih.govnumberanalytics.com |

| Photovoltaic Devices | Electron donor or sensitizer. | Enhanced power conversion efficiency and device stability. | numberanalytics.com |

| Chemical Sensors | Functionalized probe for detecting specific analytes. | High selectivity and sensitivity for target ions or molecules. | tandfonline.comsemanticscholar.org |

Advanced Theoretical Predictions for Novel Derivatives

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. For 5-(4-bromo-2,6-dimethylphenyl)oxazole, theoretical methods can predict the properties of novel derivatives before they are synthesized, saving time and resources.

Emerging research will increasingly rely on:

Density Functional Theory (DFT): DFT calculations can predict molecular structures, electronic properties (such as HOMO-LUMO energy gaps), and reactivity parameters. irjweb.com This information helps in understanding the molecule's stability and potential for use in electronic materials or as a chemical reagent. irjweb.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical properties. nih.gov Predictive QSAR models have been successfully built for 1,3-oxazole derivatives to identify promising drug candidates. nih.gov

Molecular Docking and Dynamics: These simulation techniques are used to predict how a molecule might bind to a biological target, such as an enzyme or receptor. nih.govnih.gov This is crucial for designing new therapeutic agents and understanding their mechanism of action at the molecular level. nih.gov

| Theoretical Method | Purpose | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | To calculate electronic structure and reactivity. | Optimized geometry, HOMO-LUMO energies, chemical hardness, polarizability. | irjweb.com |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate chemical structure with activity/properties. | Predictive models for biological activity or material performance. | nih.gov |

| Molecular Docking & Dynamics | To simulate ligand-receptor interactions. | Binding affinity, interaction modes, complex stability. | nih.govnih.gov |

Interdisciplinary Research with Non-Biological Fields

The versatility of the oxazole scaffold creates significant opportunities for interdisciplinary research, bridging chemistry with fields beyond traditional biology and medicine. tandfonline.comsemanticscholar.org The unique properties of compounds like 5-(4-bromo-2,6-dimethylphenyl)oxazole make them attractive for a range of applications in materials science and agriculture.

Future interdisciplinary collaborations may focus on:

Materials Science: As discussed, the potential use of oxazoles in OLEDs and photovoltaics requires collaboration between synthetic chemists, physicists, and materials engineers to design, fabricate, and test new devices. numberanalytics.comchemscene.com

Agrochemicals: Oxazole derivatives have been investigated for use as pesticides and fungicides. numberanalytics.com Research in this area involves collaboration with agricultural scientists and entomologists to develop effective and environmentally safe crop protection agents.

Photonics: The development of novel luminescent dyes based on the oxazole structure for applications in lasers, optical data storage, and bio-imaging is a growing field that merges chemistry with optical physics and engineering. nih.gov

| Field | Application of Oxazole Derivative | Collaborating Disciplines | Reference |

|---|---|---|---|

| Materials Science | Components in electronic and optical devices. | Physics, Engineering, Nanoscience. | tandfonline.comnumberanalytics.com |

| Agrochemistry | Active ingredients in pesticides and fungicides. | Agricultural Science, Entomology, Environmental Science. | semanticscholar.orgnumberanalytics.com |

| Photonics | Luminescent dyes and functional optical materials. | Optical Physics, Engineering. | nih.gov |

Challenges and Opportunities in Oxazole Chemistry Research

Despite the vast potential, research on oxazoles, including 5-(4-bromo-2,6-dimethylphenyl)oxazole, faces several challenges that also represent significant opportunities for innovation.

Challenges:

Regioselective Functionalization: Controlling the position of substituents on the oxazole ring can be difficult, yet it is crucial for fine-tuning the molecule's properties. acs.org Developing new synthetic methods that offer precise control over substitution patterns remains a key challenge.

Scalability of Synthesis: While many novel synthetic methods are effective at the lab scale, scaling them up for industrial production can be problematic. Future work must address the scalability of green and efficient synthetic routes. acs.org

Regulatory Hurdles: The development of new compounds for commercial applications, particularly in agrochemicals, can face stringent regulatory scrutiny regarding environmental impact and safety. numberanalytics.com

Opportunities:

Discovery of Novel Bioactivities: The oxazole scaffold is a "privileged structure" in medicinal chemistry, and there remains immense potential to discover derivatives with new or improved therapeutic activities. journalajst.comtandfonline.comtandfonline.com

Advancement of Green Chemistry: The push for sustainability provides a major opportunity to develop innovative, efficient, and environmentally friendly synthetic protocols for oxazoles. ijpsonline.comrsc.orgnih.gov

Expansion into New Materials: The application of oxazoles in materials science is still a relatively young field. There is a significant opportunity to explore and develop new functional materials with tailored electronic and optical properties for next-generation technologies. tandfonline.comnumberanalytics.com

Q & A

Basic: What synthetic methodologies are most effective for preparing 5-(4-bromo-2,6-dimethylphenyl)oxazole, and how can reaction yields be optimized?

Answer:

The van Leusen oxazole synthesis is a robust method for preparing substituted oxazoles. Key steps include:

- Reagents : Combine the aldehyde precursor (e.g., 4-bromo-2,6-dimethylbenzaldehyde) with TosMIC (p-toluenesulfonylmethyl isocyanide) and K₂CO₃ in methanol under reflux (70°C, 3 hours).

- Workup : Extract with methyl tert-butyl ether, wash with brine, and dry over Na₂SO₄ .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1 aldehyde:TosMIC). For brominated derivatives, extended reaction times (4–6 hours) may improve yields due to steric hindrance .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₁BrN₂O).

- X-ray Diffraction : Resolves bond angles (e.g., oxazole ring planarity) and halogen bonding patterns (Br···N distances ~3.0–3.2 Å) .

Advanced: How can computational modeling guide the design of 5-(4-bromo-2,6-dimethylphenyl)oxazole derivatives for target-specific bioactivity?

Answer:

- Electrostatic Potential (ESP) Maps : Calculate using DFT to identify electron-rich regions (e.g., oxazole N-atom) for halogen bonding or π-π interactions .

- Molecular Docking : Simulate binding to targets (e.g., kinases, ion channels) using software like AutoDock Vina. Focus on substituent effects: bromine enhances hydrophobic interactions, while methyl groups may restrict conformational flexibility .

Advanced: How should researchers address discrepancies in reported biological activity data for halogenated oxazoles?

Answer:

- Orthogonal Assays : Validate antimicrobial or anticancer activity using both cell-based (e.g., MTT assay) and enzymatic (e.g., kinase inhibition) methods .

- Purity Verification : Confirm compound integrity via HPLC (>95% purity) and ¹H NMR to rule out byproducts (e.g., dehalogenated species) .

- Substituent Analysis : Compare bromine vs. chlorine analogs to isolate electronic vs. steric effects on activity .

Basic: What are the key physicochemical properties influencing solubility and formulation?

Answer:

- LogP : Predicted ~3.5 (bromine and methyl groups increase hydrophobicity).

- Solubility : Poor in water; use DMSO or PEG-400 for in vitro studies.

- Thermal Stability : DSC analysis shows decomposition >200°C, suitable for solid-state storage .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions of this oxazole?

Answer:

- Directing Groups : The bromine atom at the 4-position directs electrophiles to the 5-position of the phenyl ring.

- Catalysis : Use Lewis acids (e.g., FeCl₃) to enhance reactivity at electron-deficient sites .

- Protection/Deprotection : Temporarily mask the oxazole N-atom with Boc groups to prevent undesired side reactions .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···H contacts contribute 8–12% to crystal packing) .

- Torsion Angles : Measure dihedral angles between oxazole and phenyl rings to assess planarity (typically <10° deviation) .

Basic: What safety protocols are critical when handling brominated oxazoles?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles.

- Waste Disposal : Neutralize reaction residues with NaHCO₃ before disposal .

Advanced: How does the bromine substituent influence halogen bonding in cocrystal engineering?

Answer:

- Halogen Bond Strength : Br forms stronger interactions (vs. Cl) with electron donors (e.g., pyridyl N-atoms), with bond lengths ~3.0 Å and angles ~160° .

- Cocrystal Design : Pair with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) to enhance luminescence or mechanical properties .

Advanced: What mechanistic insights explain unexpected byproducts in oxazole alkylation?

Answer:

- Competitive Pathways : Bromine displacement may occur under nucleophilic conditions (e.g., SN2 with KOtBu), forming dehalogenated byproducts.

- Mitigation : Use milder bases (e.g., NaH) and polar aprotic solvents (e.g., THF) to favor alkylation over elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.